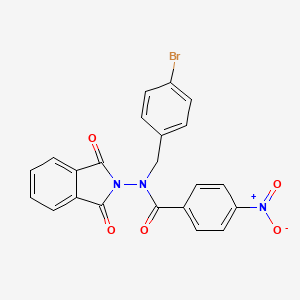![molecular formula C16H16FNO B5153903 (2-fluorophenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine](/img/structure/B5153903.png)
(2-fluorophenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-fluorophenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine, also known as 2F-DCK, is a synthetic dissociative substance that belongs to the arylcyclohexylamine class. It is a derivative of ketamine and is structurally similar to other dissociative substances such as PCP and DXM. The compound has gained popularity in the research community due to its unique chemical properties and potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of (2-fluorophenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine is not fully understood. However, it is believed to act on the NMDA receptor, which is involved in the regulation of pain, mood, and cognition. By blocking the NMDA receptor, this compound is able to produce its anesthetic and analgesic effects.
Biochemical and Physiological Effects:
The use of this compound has been shown to produce a range of biochemical and physiological effects. These include altered perception of time and space, sedation, and dissociation. Additionally, it has been shown to produce mild to moderate euphoria and a sense of well-being.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (2-fluorophenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine in lab experiments is its unique chemical properties. It has been shown to have a longer duration of action than ketamine, making it a potential alternative for research studies that require longer periods of anesthesia. Additionally, it has been shown to have a lower risk of side effects than traditional anesthetics.
However, there are also limitations to using this compound in lab experiments. Its effects are highly dose-dependent, making it difficult to control the level of anesthesia in research subjects. Additionally, the compound has a relatively short half-life, which may limit its use in certain types of experiments.
Future Directions
There are several future directions for research on (2-fluorophenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine. One area of interest is its potential as a treatment for depression and chronic pain. Additionally, researchers are exploring its potential as a tool for studying the NMDA receptor and its role in pain, mood, and cognition. Finally, there is interest in developing new derivatives of this compound that may have improved therapeutic properties.
Synthesis Methods
The synthesis of (2-fluorophenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine involves the reaction of 2-fluorobenzaldehyde with 3-(2-methoxyphenyl)-2-propenal in the presence of a reducing agent such as sodium borohydride. The resulting product is then subjected to reductive amination with an amine to produce the final compound. The synthesis method has been optimized to produce high yields of pure product.
Scientific Research Applications
(2-fluorophenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine has been extensively studied in the scientific community for its potential therapeutic applications. It has been shown to have anesthetic and analgesic properties similar to ketamine, making it a potential alternative to traditional anesthetics. Additionally, it has been shown to have antidepressant and anti-inflammatory effects, making it a potential treatment for depression and chronic pain.
properties
IUPAC Name |
2-fluoro-N-[(E)-3-(2-methoxyphenyl)prop-2-enyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO/c1-19-16-11-5-2-7-13(16)8-6-12-18-15-10-4-3-9-14(15)17/h2-11,18H,12H2,1H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RISIGZMUYWNZSL-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CCNC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/CNC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(7,7-dimethyl-9,11-dioxo-6,7,8,9,10,11-hexahydro-5H-indeno[1,2-b]quinolin-10-yl)phenyl phenylacetate](/img/structure/B5153827.png)

![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclohexylbenzamide](/img/structure/B5153852.png)

![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-methyl-N-(tetrahydro-2H-pyran-4-yl)-3-isoxazolecarboxamide](/img/structure/B5153867.png)
![1-[3-(3-ethoxyphenoxy)propoxy]-2,4-dimethylbenzene](/img/structure/B5153870.png)

![3,3'-(1,4-piperazinediyl)bis[1-(3-methoxyphenyl)-2,5-pyrrolidinedione]](/img/structure/B5153886.png)

![2,4-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-b][1,3]benzothiazol-5-ium perchlorate](/img/structure/B5153892.png)
![1-{[2-(2,4-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(2-fluorophenyl)piperazine](/img/structure/B5153894.png)

![N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5153907.png)
![N-benzyl-N-methyl-3-{1-[(5-methyl-2-thienyl)sulfonyl]-4-piperidinyl}propanamide](/img/structure/B5153921.png)